
3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile is a chemical compound that has gained attention in the field of scientific research due to its potential as a pharmacological agent. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis and Antimicrobial Activity
3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile serves as a precursor in the synthesis of diverse heterocyclic compounds, demonstrating significant antimicrobial activities. Behbehani et al. (2011) utilized 2-arylhydrazononitriles, closely related to 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile, to prepare a variety of heterocyclic derivatives, including indolyl-5-amino-2-phenyl-1,2,3-triazoles and cyanoacetamides. These compounds exhibited strong antimicrobial properties against Gram-negative bacteria, Gram-positive bacteria, and yeast, highlighting the potential of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile derivatives in developing new antimicrobial agents (Behbehani, H. M. Ibrahim, S. Makhseed, H. Mahmoud, 2011).
Electrocatalytic Synthesis of Spirocyclopropylpyrazolones
The electrocatalytic cyclization of 3-(5-hydroxy-3-methylpyrazol-4-yl)-3-arylpropionitriles, a compound closely related to the topic compound, has been demonstrated by Vereshchagin et al. (2015) as a method to synthesize substituted spirocyclopropylpyrazolones efficiently. This process, conducted under mild conditions, yields high substance yields (60-90%) and is considered beneficial for 'green chemistry' and diversity-oriented large-scale processes, indicating the utility of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile in the green synthesis of medicinally relevant compounds (Vereshchagin et al., 2015).
Platform Chemical for Bio-based Production
3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile may contribute to the synthesis of bio-based chemicals, such as 3-hydroxypropionic acid, an important platform chemical. Vidra and Németh (2017) discussed the commercial value of 3-hydroxypropionic acid as a precursor for several key compounds, including acrylic acid and acrylonitrile, emphasizing the role of metabolic engineering and genetically engineered microorganisms in enhancing production efficiency. This suggests that derivatives of 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile could play a role in the sustainable production of high-value chemicals (Vidra & Németh, 2017).
Environmental Applications: Pesticide Degradation
In the context of environmental science, 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile and its derivatives could be relevant in the degradation of pollutants, such as chlorotriazine pesticides. Lutze et al. (2015) investigated the degradation of atrazine, a chlorotriazine herbicide, using sulfate radicals, demonstrating the high reactivity and potential for efficient pollutant degradation. Although not directly involving 3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile, this research indicates the potential for its derivatives in environmental remediation processes (Lutze et al., 2015).
Eigenschaften
IUPAC Name |
3-(5-methyl-3-oxo-1H-pyrazol-2-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c1-6-5-7(11)10(9-6)4-2-3-8/h5,9H,2,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMFONANHRXJIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N1)CCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Hydroxy-3-methylpyrazol-1-yl)propanenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(1,6,7-trimethyl-2,4-dioxo-8-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2738018.png)
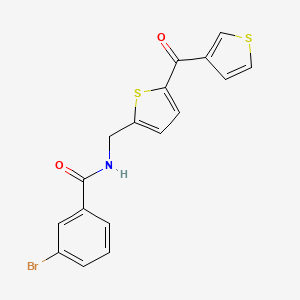
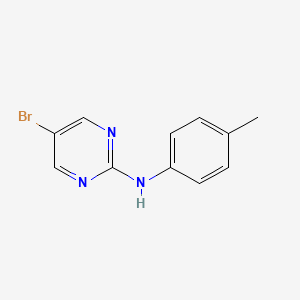
![Methyl 5-({[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)furan-2-carboxylate](/img/structure/B2738021.png)
![(Z)-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2738024.png)
![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2738028.png)
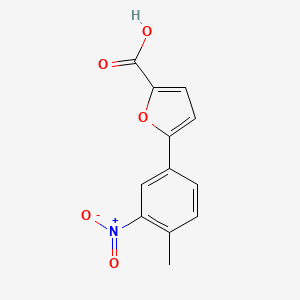
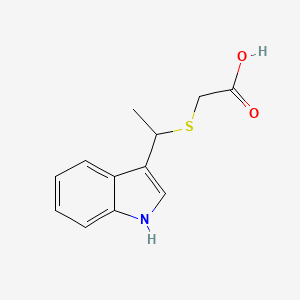
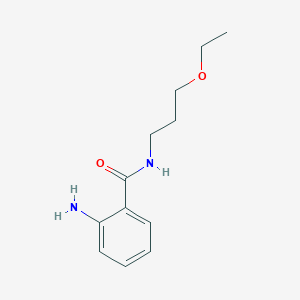
![3-(2,4-dichlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile](/img/structure/B2738033.png)
![N-isobutyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2738034.png)


